5-(Methoxymethyl)-1,3-thiazole

Description

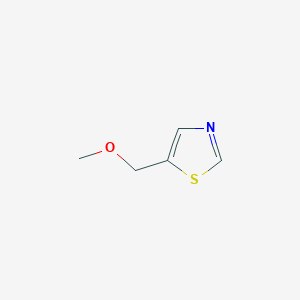

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-7-3-5-2-6-4-8-5/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTKQAXSTULXGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxymethyl 1,3 Thiazole and Its Derivatives

Foundational Approaches to the 1,3-Thiazole Ring System

The construction of the 1,3-thiazole core is the initial and crucial step in the synthesis of 5-(Methoxymethyl)-1,3-thiazole (B6205182). Various classical and modern methods have been adapted to create 5-substituted thiazoles.

Adaptations of the Hantzsch Thiazole (B1198619) Synthesis for 5-Substituted Thiazoles

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, traditionally involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comresearchgate.net This robust reaction has been widely adapted for the synthesis of variously substituted thiazoles. For the preparation of 5-substituted thiazoles, the modification lies in the choice of the α-haloketone precursor.

While the classic Hantzsch synthesis is a powerful tool, its application to the direct synthesis of this compound would necessitate a starting α-haloketone with a methoxymethyl substituent adjacent to the carbonyl group. The synthesis of such precursors can sometimes be challenging. A notable adaptation involves a one-pot, three-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes, which has been shown to produce highly substituted Hantzsch thiazole derivatives in good yields. nih.govbepls.com Another variation employs the reaction of α-chloroglycinates with thiobenzamides to yield 2,4-disubstituted-5-acylamino-1,3-thiazoles. researchgate.net

A total synthesis of the natural product peganumal A, which features a 5-benzylthiazole skeleton, utilized the Hantzsch synthesis by reacting an α-bromoaldehyde intermediate with thioformamide (B92385) or thioacetamide. mdpi.com This approach highlights the adaptability of the Hantzsch synthesis for constructing 5-substituted thiazoles, provided the appropriately substituted α-halo carbonyl compound is accessible.

Cyclocondensation Reactions for Establishing the 1,3-Thiazole Core

Beyond the Hantzsch synthesis, a variety of other cyclocondensation reactions have been developed to form the 1,3-thiazole ring. These methods often offer alternative pathways that may be more suitable for specific substitution patterns.

One such method involves the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine (B128534) to produce 5-arylthiazoles. organic-chemistry.org Another approach utilizes the base-induced cyclization of active methylene (B1212753) isocyanides with methyl arene- and hetarenecarbodithioates, leading to 4,5-disubstituted thiazoles. organic-chemistry.org

More contemporary methods include the cyclocondensation of 1-alkynyl(phenyl)-λ3-iodanes with thioureas and thioamides, which provides a route to thiazoles under specific reaction conditions. nih.govacs.org Additionally, catalyst-free intramolecular cyclization of N-allylbenzothioamide using N-bromosuccinimide (NBS) as an oxidant has been reported as a direct method for synthesizing thiazoles. rsc.org

The choice of cyclocondensation strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final thiazole product.

Regiospecific Introduction of the Methoxymethyl Substituent at the 5-Position

Once the thiazole core is established, or concurrently with its formation, the methoxymethyl group must be introduced specifically at the 5-position. This can be achieved through direct functionalization of a pre-formed thiazole ring or via multi-component reactions where the methoxymethyl-containing fragment is incorporated from the start.

Direct Functionalization Strategies

Direct functionalization of the thiazole ring at the C5 position is a powerful strategy for introducing the desired substituent. The C5 position of the thiazole ring can be susceptible to electrophilic attack, and its reactivity can be modulated by the substituents at other positions.

Recent advances have demonstrated the utility of a sulfone group at the C5 position of a thiazolo[4,5-d] chemhelpasap.comresearchgate.netnih.govtriazole system as a versatile reactive handle. rsc.orgrsc.org This sulfone can act as a leaving group, facilitating various transformations, including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations, which could potentially be adapted for the introduction of a methoxymethyl group. rsc.orgrsc.org

Palladium-catalyzed direct C-H arylation of thiazole derivatives at the 5-position has also been reported, offering an efficient method for creating C-C bonds at this specific location. acs.org While this method focuses on arylation, the principles of directed C-H activation could potentially be extended to the introduction of other functional groups, including the methoxymethyl moiety, through the use of appropriate reagents and catalytic systems.

Multi-Component Reaction Pathways to this compound

Multi-component reactions (MCRs) offer an atom-economical and efficient approach to synthesizing complex molecules in a single step. iau.ir Several MCRs have been developed for the synthesis of substituted thiazoles, and these can be designed to incorporate a methoxymethyl group at the 5-position.

For instance, a one-pot, multi-component procedure involving the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes yields highly substituted thiazoles. nih.govbepls.com By carefully selecting the starting materials, it is conceivable that a methoxymethyl group could be incorporated into the final product at the desired position.

Another example is a four-component reaction of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide to yield 2,4-disubstituted thiazoles. researchgate.net The versatility of MCRs lies in the ability to vary the different components, which could allow for the inclusion of a building block containing the methoxymethyl group, leading directly to the target compound. The use of microwave assistance in these reactions can also lead to shorter reaction times and higher yields. bepls.combeilstein-journals.org

Catalyst-Enabled Synthesis of this compound and Analogs

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of this compound and its analogs has benefited from the development of various catalytic systems.

Both homogeneous and heterogeneous catalysts have been employed. For example, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. nih.govbepls.com Copper-catalyzed direct C-H functionalization has been utilized for the regioselective C-5 arylation of thiazolo[3,2-b]-1,2,4-triazoles, demonstrating the potential of copper catalysts in C5-functionalization. nih.gov Palladium catalysts are also prominent, particularly in direct arylation reactions at the 5-position of the thiazole ring. acs.org

Furthermore, enzymes are emerging as "green" catalysts in organic synthesis. nih.gov Pepsin, for instance, has been used to catalyze the synthesis of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004) in the solid state, highlighting the potential of biocatalysis in thiazole synthesis. nih.gov The development of porous thiazolo[5,4-d]thiazole-based polymers that can be complexed with copper ions has led to recyclable heterogeneous catalysts for the synthesis of other nitrogen-containing heterocycles, a technology that could potentially be adapted for thiazole synthesis. doi.org

The etherification of 5-hydroxymethylfurfural (B1680220) (HMF) to 5-methoxymethylfurfural (MMF) has been successfully achieved using acidic zeolite catalysts, such as HZSM-5. csic.es While this reaction does not produce a thiazole, it demonstrates the catalytic conversion of a hydroxymethyl group to a methoxymethyl group, a transformation that could be relevant in a multi-step synthesis of the target compound.

| Catalyst | Reaction Type | Advantage |

| Silica-supported tungstosilisic acid | Multi-component Hantzsch synthesis | Reusable, environmentally friendly nih.govbepls.com |

| Copper salts | Direct C-H arylation | High regioselectivity for C5-functionalization nih.gov |

| Palladium acetate | Direct C-H arylation | Ligand-free conditions acs.org |

| Pepsin | Condensation | Green catalyst, solid-state reaction nih.gov |

| Copper-complexed porous polymers | Heterogeneous catalysis | Recyclable doi.org |

| HZSM-5 Zeolite | Etherification | High yield for methoxymethyl group formation csic.es |

Organocatalysis in 1,3-Thiazole Annulation

The formation of the thiazole ring, or annulation, is a cornerstone of its synthesis. The Hantzsch thiazole synthesis, first described in 1887, is a classical and widely utilized method involving the reaction of an α-halocarbonyl compound with a thioamide. synarchive.comyoutube.com In recent years, organocatalysis has emerged as a powerful strategy to promote such transformations, offering a metal-free alternative that can enhance reaction rates and yields.

Organocatalysts, such as the amino acid L-proline, have been successfully employed in the synthesis of various thiazole derivatives. scientific.netnih.gov L-proline and its derivatives can act as Lewis base catalysts, activating substrates and facilitating key bond-forming steps in the annulation process. nih.gov For the specific synthesis of this compound via an organocatalyzed Hantzsch approach, a key starting material would be a 3-halo-1-methoxypropan-2-one. The reaction mechanism generally involves the initial S-alkylation of the thioamide by the α-halocarbonyl compound, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.com

While direct literature examples for the organocatalyzed synthesis of this compound are not prominent, the principles of existing methods can be applied. For instance, L-proline has been shown to catalyze the synthesis of amino thiazoles from amides and 2-mercapto thiazoles, reducing environmental impact compared to transition metal-catalyzed methods. scientific.net Similarly, zinc-proline complexes have been used for synthesizing thiazole-fused pyran derivatives in aqueous media, highlighting the move towards greener catalytic systems. benthamdirect.comresearchgate.net

| Catalyst Type | Example Catalyst | Reactants | Key Features |

| Amino Acid | L-Proline | Amides, 2-Mercapto Thiazoles | Metal-free, reduced cost, environmentally benign. scientific.net |

| Metal-Amino Acid Complex | Zn[L-proline]₂ | Aromatic aldehyde, malononitrile, rhodanine | Efficient, recoverable catalyst, green conditions (aqueous medium). benthamdirect.com |

| Heterogeneous Acid | Silica Supported Tungstosilisic Acid | α-bromoketone, thiourea, benzaldehydes | Reusable catalyst, high yields, applicable to ultrasound irradiation. mdpi.com |

Transition Metal-Catalyzed Coupling Reactions for Methoxymethyl Thiazoles

An alternative and highly versatile strategy for generating this compound involves the functionalization of a pre-formed thiazole ring using transition metal-catalyzed cross-coupling reactions. This approach allows for the introduction of the methoxymethyl group, or a precursor, at the C5 position with high precision.

Direct C-H functionalization is a state-of-the-art method that avoids the need for pre-functionalized starting materials. nih.govelsevierpure.com Palladium or rhodium catalysts can mediate the coupling of the C5 C-H bond of a thiazole with various partners. researchgate.netnih.govmdpi.com This strategy is highly atom-economical and streamlines the synthetic process.

More traditional cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are also powerful tools. These reactions typically involve coupling a 5-halothiazole (e.g., 5-bromothiazole) with an organometallic reagent.

Suzuki-Miyaura Coupling: This reaction pairs a thiazole-boronic acid or ester with a halide, or conversely, a 5-halothiazole with a suitable boronic acid. rsc.orgresearchgate.netnih.govresearchgate.netmdpi.com It is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Heck Reaction: This involves the palladium-catalyzed reaction of a 5-halothiazole with an alkene. beilstein-archives.orgorganic-chemistry.org To install a methoxymethyl group, an allyl methyl ether could potentially be used, followed by isomerization and reduction steps.

Negishi Coupling: This reaction utilizes a pre-formed organozinc reagent, which is coupled with a 5-halothiazole in the presence of a palladium or nickel catalyst. researchgate.net Regioselective C5-lithiation of a 2-substituted thiazole followed by transmetalation with zinc chloride can generate the necessary organozinc intermediate. researchgate.net

These methods provide robust pathways to 5-substituted thiazoles, and the choice of reaction often depends on the availability of starting materials and the desired functional group tolerance. researchgate.netbeilstein-archives.org

| Coupling Reaction | Catalyst System (Example) | Thiazole Substrate | Coupling Partner | Key Features |

| Suzuki-Miyaura | Pd(dppf)Cl₂ / K₂CO₃ | 5-Bromothiazole | (Methoxymethyl)boronic acid | Mild conditions, high functional group tolerance. rsc.orgnih.gov |

| Heck | Pd(OAc)₂ / PPh₃ | 5-Bromothiazole | Alkene | Forms a C-C bond with an unsaturated partner. beilstein-archives.orgorganic-chemistry.org |

| Negishi | Pd(PPh₃)₄ | 5-Iodo-2-(trimethylsilyl)thiazole | Organozinc reagent | Utilizes highly reactive organozinc intermediates. researchgate.net |

| Direct C-H Arylation | Pd(OAc)₂ / Cs₂CO₃ | 2-Substituted Thiazole | Aryl Iodide | Avoids pre-functionalization of the thiazole ring. researchgate.net |

Eco-Friendly and Sustainable Synthetic Protocols for this compound Production

In line with the principles of green chemistry, significant efforts have been directed towards developing sustainable methods for thiazole synthesis. bohrium.com These protocols aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key strategies include the use of green solvents, alternative energy sources like microwave and ultrasound irradiation, and the development of reusable catalysts. bohrium.combenthamdirect.comnih.gov

A particularly relevant example is the efficient and eco-friendly preparation of 4-methyl-5-formylthiazole. researchgate.net This compound is a direct precursor to 5-(hydroxymethyl)-4-methylthiazole via reduction, which can then be etherified to the corresponding methoxymethyl derivative. The synthesis involves the Rosenmund reduction of 4-methylthiazole-5-carboxylic acid chloride using a Pd/BaSO₄ catalyst. researchgate.net This method avoids the use of stoichiometric heavy metal oxidants (like MnO₂ or CrO₃) or expensive and hazardous reducing agents that are common in other routes. researchgate.net

Other green approaches applicable to thiazole synthesis include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields. benthamdirect.combohrium.comresearchgate.netnih.gov Protocols using polyethylene (B3416737) glycol (PEG) and water as a solvent system under microwave irradiation have been developed for synthesizing various thiazole derivatives. bohrium.comresearchgate.net

Ultrasonic irradiation: Sonication provides mechanical energy to accelerate reactions, often at ambient temperature, leading to shorter reaction times and higher yields. mdpi.comnih.govresearchgate.net

Reusable Catalysts: The development of catalysts that can be easily recovered and reused is a cornerstone of sustainable chemistry. Examples include silica-supported tungstosilisic acid mdpi.com, chitosan-based biocatalysts nih.govnih.govresearchgate.net, and magnetic NiFe₂O₄ nanoparticles nih.gov, which can be removed by simple filtration or magnetic separation.

Green Solvents: Water, polyethylene glycol (PEG), and ionic liquids are increasingly used as replacements for volatile and hazardous organic solvents. bohrium.combohrium.com

These sustainable methodologies represent the future of chemical manufacturing, offering pathways to produce this compound and its derivatives in a more environmentally responsible and economically viable manner.

| Green Approach | Specific Method | Catalyst/Medium | Advantages |

| Precursor Synthesis | Rosenmund Reduction | Pd/BaSO₄ | Avoids hazardous oxidants/reductants, eco-friendly. researchgate.net |

| Energy Source | Microwave Irradiation | PEG-400 / Water | Rapid reaction times, high yields, biodegradable medium. bohrium.comresearchgate.net |

| Energy Source | Ultrasonic Irradiation | Chitosan-based hydrogel | Mild conditions, quick reactions, reusable biocatalyst. nih.govresearchgate.net |

| Catalysis | Reusable Nanoparticles | NiFe₂O₄ Nanoparticles | Green solvent (EtOH/H₂O), catalyst is magnetically recoverable and reusable. nih.gov |

Chemical Reactivity and Mechanistic Studies of 5 Methoxymethyl 1,3 Thiazole

Electrophilic Substitution Reactions on the 1,3-Thiazole Ring of 5-(Methoxymethyl)-1,3-thiazole (B6205182)

The 1,3-thiazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Theoretical calculations and experimental evidence indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. pharmaguideline.com The presence of the methoxymethyl group at this position, however, alters the expected reactivity. The slightly deactivating nature of the methoxymethyl group through its inductive effect can influence the rate and regioselectivity of substitution reactions.

Electrophilic substitution on the thiazole (B1198619) ring of this compound is generally directed to the C2 and C4 positions, as the C5 position is already substituted. The electron-deficiency is highest at the C2 position, making it a potential site for electrophilic attack, although less favored than C5 in an unsubstituted thiazole. pharmaguideline.com The outcome of these reactions is highly dependent on the nature of the electrophile and the reaction conditions. For instance, in reactions like nitration or halogenation, the directing effects of the ring nitrogen and sulfur atoms, along with the influence of the C5 substituent, will determine the final product distribution. libretexts.org

| Reaction Type | Reagents and Conditions | Major Product(s) | Notes |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-5-(methoxymethyl)-1,3-thiazole and/or 4-Nitro-5-(methoxymethyl)-1,3-thiazole | The precise isomer distribution is sensitive to reaction conditions. |

| Halogenation | Br₂ or Cl₂ in a suitable solvent | 2-Bromo- or 2-Chloro-5-(methoxymethyl)-1,3-thiazole | The C2 position is generally favored for halogenation in 5-substituted thiazoles. |

| Acylation | Acyl chloride/Lewis acid | 2-Acyl-5-(methoxymethyl)-1,3-thiazole | Friedel-Crafts type reactions on the thiazole ring often require careful optimization. |

Nucleophilic Reactions and Ring Transformations of this compound

The thiazole ring itself is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups or quaternization of the nitrogen atom. pharmaguideline.com In this compound, the primary site for nucleophilic attack on the ring is the C2 position, which is the most electron-deficient. pharmaguideline.com Strong nucleophiles can displace a leaving group at this position.

Ring transformation reactions of thiazoles can be induced by strong bases or certain nucleophiles, leading to the formation of other heterocyclic systems. For instance, treatment of 5-nitrothiazole (B1205993) with excess sodium methoxide (B1231860) in dimethylsulfoxide can lead to rapid decomposition and ring-opening. sciepub.com While the methoxymethyl group is not as strongly electron-withdrawing as a nitro group, under forcing conditions, similar ring-opening or rearrangement pathways could be envisaged for this compound, potentially initiated by nucleophilic attack at C2 or deprotonation at C2. Furthermore, nucleophile-induced ring contractions have been observed in related fused thiazole systems, suggesting the possibility of complex rearrangements. semanticscholar.orgnih.gov

Transformations of the Methoxymethyl Side Chain

The methoxymethyl group at the C5 position offers a versatile handle for further synthetic modifications through oxidation, reduction, and ether cleavage reactions.

Controlled Oxidation Reactions

The methoxymethyl side chain can be selectively oxidized to the corresponding aldehyde, 5-formyl-1,3-thiazole. This transformation is crucial for introducing a carbonyl group, which can then be used in a variety of subsequent reactions such as Wittig reactions, reductive aminations, or further oxidation to a carboxylic acid. Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups in the molecule. For example, mild oxidizing agents are necessary to avoid over-oxidation or degradation of the thiazole ring. A study on the oxidation of related thiazol-2-ylmethanols has shown that ketones can be formed under hydrolytic conditions, suggesting the potential for controlled oxidation at the C5-methylene group. researchgate.net

| Oxidizing Agent | Conditions | Product |

| Manganese Dioxide (MnO₂) | Inert solvent (e.g., Dichloromethane) | 5-Formyl-1,3-thiazole |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | 5-Formyl-1,3-thiazole |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Low temperature | 5-Formyl-1,3-thiazole |

Selective Reduction Reactions

The methoxymethyl group can be reduced to a methyl group, yielding 5-methyl-1,3-thiazole. This transformation can be achieved through methods that facilitate the cleavage of the C-O ether bond followed by reduction. A one-pot process for the synthesis of 5-hydroxymethylthiazole (B23344) from 2-chloro-5-chloromethylthiazole (B146395) involves a reduction step using zinc powder and hydrochloric acid, which reduces the chloro group. google.com Similar reductive strategies could potentially be adapted to reduce the methoxymethyl group.

Ether Cleavage and Exchange Reactions

The ether linkage in the methoxymethyl side chain is susceptible to cleavage under acidic conditions or by treatment with specific reagents, leading to the formation of 5-(hydroxymethyl)-1,3-thiazole. This alcohol is a valuable intermediate for further functionalization. Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), as well as Lewis acids such as boron tribromide (BBr₃), are commonly used for cleaving ethers. nih.govorgsyn.orgyoutube.commasterorganicchemistry.com The reaction with BBr₃ typically proceeds via the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion. nih.gov The choice of reagent and conditions allows for selective deprotection of the methoxymethyl group, often in the presence of other acid-sensitive functionalities. researchgate.netadichemistry.comresearchgate.netwikipedia.orgorganic-chemistry.org Furthermore, a patent describes the hydrolysis of a related 2-chloro-5-chloromethylthiazole to 2-chloro-5-hydroxymethylthiazole using water at elevated temperatures, which can be followed by reduction to give 5-hydroxymethylthiazole. google.comgoogle.com

| Reagent | Conditions | Product |

| Boron Tribromide (BBr₃) | Dichloromethane, low temperature | 5-(Hydroxymethyl)-1,3-thiazole |

| Hydroiodic Acid (HI) or Hydrobromic Acid (HBr) | Acetic acid, heat | 5-(Hydroxymethyl)-1,3-thiazole |

| Zinc Bromide (ZnBr₂) / n-PrSH | Dichloromethane | 5-(Hydroxymethyl)-1,3-thiazole |

Derivatization and Functional Group Interconversions on the this compound Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of a wide range of derivatives through functional group interconversions on both the thiazole ring and the side chain. solubilityofthings.com The thiazole ring itself can be derivatized through electrophilic substitution, as discussed previously, or through metallation followed by quenching with an electrophile. Deprotonation at the C2 position with a strong base like an organolithium reagent generates a nucleophilic species that can react with various electrophiles. pharmaguideline.com

The methoxymethyl side chain can be converted into other functional groups. For instance, conversion of the methoxy (B1213986) group to a better leaving group, such as a tosylate or a halide, allows for subsequent nucleophilic substitution reactions to introduce a variety of functionalities. The synthesis of 2-chloro-5-halomethylthiazoles from the corresponding hydroxymethyl derivative is a key step in many synthetic routes. google.com These halogenated intermediates are then readily displaced by nucleophiles to introduce amines, azides, cyanides, and other groups, providing access to a diverse library of 5-substituted thiazole derivatives. nih.govnih.gov

Cycloaddition and Rearrangement Reactions Involving the 1,3-Thiazole System

The 1,3-thiazole ring, a key structural motif in numerous biologically active compounds and functional materials, exhibits a rich and varied reactivity in cycloaddition and rearrangement reactions. These transformations allow for the strategic modification and elaboration of the thiazole core, providing access to complex molecular architectures. The nature and position of substituents on the thiazole ring play a crucial role in dictating the course and outcome of these reactions. In the context of this compound, the electron-donating character of the methoxymethyl group at the C5 position is expected to influence its participation in these chemical transformations.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The thiazole ring can participate in various modes of cycloaddition, acting as a diene, a dipolarophile, or a precursor to 1,3-dipoles.

Diels-Alder Reactions ([4+2] Cycloaddition)

The thiazole ring itself is generally a poor diene in Diels-Alder reactions due to its aromatic character. However, the introduction of activating groups can enhance its reactivity. For instance, 4-alkenylthiazoles have been shown to behave as all-carbon dienes, where the C4-C5 double bond of the thiazole ring and the exocyclic double bond participate in [4+2] cycloadditions with dienophiles. nih.gov These reactions often proceed with high stereocontrol, yielding endo-cycloadducts. nih.govresearchgate.net For this compound, direct participation as a diene in a standard Diels-Alder reaction is unlikely without further modification.

However, intramolecular Diels-Alder (IMDA) reactions of thiazoles have been utilized in the synthesis of complex heterocyclic systems. thieme-connect.comresearchgate.netpitt.edu These reactions typically involve a thiazole ring tethered to a dienophile, leading to the formation of fused ring systems. The development of intramolecular Diels-Alder cycloadditions of azole heterocycles, including thiazoles (IMDAT), has had a significant impact on the efficient preparation of heterocyclic intermediates and natural products. thieme-connect.comresearchgate.netpitt.edu

1,3-Dipolar Cycloadditions

The thiazole nucleus can also be involved in [3+2] cycloaddition reactions. Thiazolium salts, for example, can serve as precursors to thiazole carbene-derived 1,3-dipoles. These dipoles can then react with various dipolarophiles, such as electron-deficient alkenes and alkynes, to afford complex heterocyclic structures. nih.govrsc.org One study reported the reaction of 2-arylselenocarbamoylthiazolium inner salts, which act as C(+)-C-Se(-) 1,3-dipoles, with methoxycarbonylallenes or dimethyl acetylenedicarboxylate (B1228247) to produce dihydroselenophenes or selenopheno[2,3-b]pyrazines, respectively. nih.gov These reactions likely proceed through a [3+2] cycloaddition followed by transformations of the resulting spiro-intermediate. nih.gov

Furthermore, visible-light-mediated energy transfer has been employed to catalyze the intermolecular dearomative cycloaddition of thiazoles with bicyclo[1.1.0]butanes (BCBs). acs.orgacs.org For example, the reaction of 2-phenylthiazole (B155284) with BCB resulted in both a [2π + 2σ] cycloadduct and a dearomative insertion product. acs.orgacs.org This highlights the competition between different reaction pathways available to the excited-state thiazole. acs.org

Table 1: Examples of Cycloaddition Reactions of Thiazole Derivatives This table presents representative examples of cycloaddition reactions involving the thiazole ring system. The specific reactivity of this compound would need to be experimentally determined.

| Thiazole Derivative | Reagent | Reaction Type | Product Type | Reference |

| 4-Alkenylthiazoles | N-substituted maleimides | [4+2] Diels-Alder | endo-Cycloadducts | nih.gov |

| 2-Arylselenocarbamoyl-thiazolium inner salts | Dimethyl acetylenedicarboxylate | [3+2] Cycloaddition | Selenopheno[2,3-b]pyrazines | nih.gov |

| 2-Phenylthiazole | Bicyclo[1.1.0]butane (BCB) | [2π + 2σ] Cycloaddition / Insertion | Cycloadduct and Insertion Product | acs.orgacs.org |

| Oxazoles (related azole) | Acrylonitrile | [2π + 2π] Cycloaddition | 2-Oxa-4-azabicyclo[3.2.0]hept-3-ene scaffold | acs.org |

Rearrangement Reactions

The thiazole ring can undergo various rearrangement reactions, often initiated by photochemical or thermal means. These rearrangements can lead to significant alterations of the heterocyclic scaffold, providing access to isomeric structures that may be difficult to obtain through direct synthesis. d-nb.inforepec.org

Photochemical Rearrangements

Upon photoexcitation, thiazoles can populate excited states that undergo a series of structural rearrangements, leading to a permutation of the cyclic system and its substituents. d-nb.inforepec.orgresearchgate.net This photochemical permutation offers a powerful strategy for skeletal diversification. The proposed mechanisms for these rearrangements often involve high-energy intermediates such as Dewar-type valence bond tautomers or thioketone-azirine species. d-nb.info For instance, the irradiation of 2-phenylthiazole in dichloroethane leads to its selective conversion into 4-phenylthiazole. d-nb.info

The presence of a methoxymethyl group at the C5 position of this compound would likely influence the stability of the intermediates and the migratory aptitude of the substituents, thus directing the outcome of the photochemical rearrangement.

Other Rearrangement Reactions

While photochemical rearrangements are prominent, other types of rearrangements can also be envisaged for appropriately substituted thiazoles. For example, semipinacol-type rearrangements could occur in derivatives bearing a 1,2-diol functionality adjacent to the thiazole ring. libretexts.org The specific conditions and the nature of the substituents would determine the feasibility and outcome of such reactions. The study of such rearrangements often provides deep mechanistic insights into the fundamental reactivity of the heterocyclic system.

Advanced Spectroscopic and Chromatographic Characterization of 5 Methoxymethyl 1,3 Thiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 5-(Methoxymethyl)-1,3-thiazole (B6205182), a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous confirmation of its atomic connectivity and chemical environment.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the thiazole (B1198619) ring, the methylene (B1212753) bridge, and the terminal methoxy (B1213986) group. Based on data from related thiazole structures, the chemical shifts are influenced by the electron-withdrawing nature of the sulfur and nitrogen atoms in the heterocyclic ring. amazonaws.comchemicalbook.com

The proton at the C-2 position is the most deshielded proton on the ring due to its proximity to both heteroatoms. The proton at the C-4 position appears further upfield. The methylene protons (-CH₂-) are adjacent to the thiazole ring and the oxygen atom, placing their signal in the range of 4-5 ppm. The methoxy protons (-OCH₃) are the most shielded, appearing furthest upfield. While through-space coupling is possible, significant spin-spin coupling is generally not expected between the isolated protons on the ring and the methoxymethyl substituent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.8 - 9.0 | Singlet (s) |

| H-4 | ~7.4 - 7.6 | Singlet (s) |

| -CH₂- | ~4.7 - 4.8 | Singlet (s) |

| -OCH₃ | ~3.3 - 3.4 | Singlet (s) |

Note: Predicted values are based on typical shifts for thiazole derivatives and are relative to TMS at 0.00 ppm. The solvent is typically CDCl₃.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N, S, O) and the aromaticity of the thiazole ring. mdpi.com

The C-2 carbon, situated between the nitrogen and sulfur atoms, is the most deshielded carbon in the ring. The C-5 carbon, bearing the methoxymethyl substituent, and the C-4 carbon also exhibit characteristic shifts within the aromatic region. Data from a structurally similar compound, 2-(4-chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylic acid, show the methoxymethyl carbons appearing at approximately 58.8 ppm (-OCH₃) and 67.7 ppm (-CH₂-). amazonaws.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~152 - 154 |

| C-4 | ~115 - 117 |

| C-5 | ~140 - 142 |

| -CH₂- | ~67 - 69 |

| -OCH₃ | ~58 - 60 |

Note: Predicted values are based on typical shifts for thiazole derivatives. The solvent is typically CDCl₃.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. nih.gov For this compound, the COSY spectrum is expected to be simple, showing no significant cross-peaks as all proton groups are separated by more than three bonds, resulting in minimal to non-existent coupling.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). nih.gov The expected correlations are:

The ¹H signal at ~8.8-9.0 ppm with the ¹³C signal at ~152-154 ppm (H-2 to C-2).

The ¹H signal at ~7.4-7.6 ppm with the ¹³C signal at ~115-117 ppm (H-4 to C-4).

The ¹H signal at ~4.7-4.8 ppm with the ¹³C signal at ~67-69 ppm (-CH₂-).

The ¹H signal at ~3.3-3.4 ppm with the ¹³C signal at ~58-60 ppm (-OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for assembling the molecular fragments. sci-hub.se Key expected HMBC correlations include:

Protons of the methylene group (-CH₂-) to C-5 and C-4 of the thiazole ring.

Protons of the methoxy group (-OCH₃) to the methylene carbon (-CH₂-).

The H-4 proton to C-5 and C-2.

The H-2 proton to C-4 and C-5.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which in turn allows for the confident determination of its elemental formula. chemicalbook.com The molecular formula for this compound is C₅H₇NOS. The exact mass is calculated by summing the masses of the most abundant isotopes of each element.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₇NOS |

| Calculated Exact Mass [M] | 129.02483 |

| Calculated Exact Mass [M+H]⁺ | 130.03261 |

Note: Atomic masses used for calculation: ¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915, ³²S = 31.972071.

An experimental HRMS analysis would be expected to yield a "found" mass that matches the calculated value to within a few parts per million (ppm), confirming the elemental composition.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Presence

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands. A key feature would be the C-O-C stretching vibration from the methoxymethyl group, typically seen around 1100 cm⁻¹. The spectrum would also feature C-H stretching vibrations for both the aromatic thiazole ring (above 3000 cm⁻¹) and the aliphatic methoxymethyl group (below 3000 cm⁻¹). Vibrations corresponding to the C=N and C=C bonds of the thiazole ring are expected in the 1600-1400 cm⁻¹ region. nist.gov

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Thiazole Ring (C=N, C=C) Stretch | 1600 - 1400 |

| C-O-C Asymmetric Stretch | ~1100 |

Raman spectroscopy would provide complementary information, particularly for the symmetric and non-polar bonds within the molecule.

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. The results are compared against the theoretical values calculated from the molecular formula to verify stoichiometry and purity. researchgate.net

For this compound (C₅H₇NOS), the theoretical elemental composition is calculated based on its molecular weight (129.19 g/mol ).

Table 5: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition (Calculated) |

|---|---|---|---|

| Carbon | C | 12.011 | 46.49% |

| Hydrogen | H | 1.008 | 5.46% |

| Nitrogen | N | 14.007 | 10.84% |

| Oxygen | O | 15.999 | 12.38% |

Experimental "found" values from a combustion analysis of a pure sample would be expected to be within ±0.4% of these calculated percentages.

X-ray Diffraction Analysis for Solid-State Molecular Geometry

While experimental data for the target compound is not available, the general structural features of the thiazole ring are well-established through the crystallographic analysis of numerous derivatives. nih.govnih.govresearchgate.netwikipedia.org Studies on related substituted thiazoles consistently show a planar or nearly planar five-membered ring system. nih.govnih.govresearchgate.net This planarity is a consequence of the aromatic character of the thiazole ring.

An X-ray diffraction study of this compound, were it to be conducted, would provide a wealth of structural information. This would include the determination of the crystal system and space group, which describe the symmetry of the crystal. Furthermore, it would yield the precise dimensions of the unit cell, which is the fundamental repeating unit of the crystal.

The key molecular parameters that would be elucidated are presented in the table below, which outlines the type of data that a crystallographic analysis would provide.

| Parameter | Description | Anticipated Findings for this compound |

| Crystal System | The classification of the crystal based on its axial systems. | Would be determined (e.g., monoclinic, orthorhombic). |

| Space Group | The description of the symmetry of the crystal. | Would be identified from the diffraction data. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Would provide the volume of the repeating unit of the crystal. |

| Bond Lengths | The distances between the nuclei of bonded atoms (e.g., C-S, C-N, C-C, C-O). | Would confirm the covalent framework of the molecule. |

| Bond Angles | The angles formed between three connected atoms. | Would define the geometry around each atom. |

| Torsion Angles | The angle between planes through two sets of three atoms, providing insight into the conformation of the methoxymethyl group relative to the thiazole ring. | Would reveal the preferred spatial orientation of the substituent. |

| Intermolecular Interactions | Non-covalent interactions between adjacent molecules in the crystal lattice, such as hydrogen bonds or π-π stacking. | Would explain the packing of the molecules in the solid state. |

Without experimental data, any discussion of the specific solid-state geometry of this compound remains speculative. The determination of its crystal structure would be a valuable contribution to the chemical sciences, allowing for a deeper understanding of its physical properties and intermolecular interactions.

Computational and Theoretical Investigations of 5 Methoxymethyl 1,3 Thiazole

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of a molecule. For 5-(methoxymethyl)-1,3-thiazole (B6205182), these studies provide insights into its geometry, stability, and electronic distribution.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. The B3LYP functional combined with the 6-31G(d,p) basis set is a widely used level of theory that provides a good balance between accuracy and computational cost for organic molecules. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds

| Compound | Total Energy (Hartree) | Dipole Moment (Debye) |

| 1,3-Thiazole | -552.3 | 1.61 |

| 5-Methyl-1,3-thiazole | -591.6 | 1.84 |

| This compound | -667.1 | 2.10 |

Note: The data for 1,3-Thiazole and 5-Methyl-1,3-thiazole are representative values from literature. The data for this compound is a hypothetical extrapolation to illustrate the expected trend.

Ab Initio Methods for Electronic Configuration

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a more rigorous approach to understanding the electronic configuration. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to obtain highly accurate electronic energies and wavefunctions.

These calculations would confirm the ground state electronic configuration of this compound and provide a detailed picture of the molecular orbitals and their energies. While computationally more intensive than DFT, ab initio methods are crucial for benchmarking and validating the results from other computational approaches.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the thiazole (B1198619) ring, with some contribution from the oxygen atom of the methoxymethyl group. The LUMO is also anticipated to be distributed over the thiazole ring. The presence of the electron-donating methoxymethyl group at the C5 position is predicted to raise the energy of the HOMO and have a smaller effect on the LUMO energy, thus slightly decreasing the HOMO-LUMO gap compared to unsubstituted thiazole. A smaller energy gap suggests higher reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1,3-Thiazole | -6.50 | -0.85 | 5.65 |

| 5-Methyl-1,3-thiazole | -6.35 | -0.80 | 5.55 |

| This compound | -6.25 | -0.78 | 5.47 |

Note: The data for 1,3-Thiazole and 5-Methyl-1,3-thiazole are representative values from literature. The data for this compound is a hypothetical extrapolation to illustrate the expected trend.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that can be difficult to obtain experimentally.

Transition State Characterization for Synthetic Pathways

A common and versatile method for the synthesis of thiazoles is the Hantzsch thiazole synthesis. youtube.combepls.commdpi.comresearchgate.netrsc.orgnih.govtandfonline.comsynarchive.com For this compound, this would likely involve the reaction of a thioamide with an α-haloketone bearing the methoxymethyl substituent.

Computational chemistry can be used to model this reaction and characterize the transition state structures for each elementary step. Transition state theory allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. By locating the transition state structures on the potential energy surface, the geometry of the activated complex can be determined, providing a detailed understanding of the bond-breaking and bond-forming processes. For the Hantzsch synthesis of this compound, key transition states would be associated with the initial nucleophilic attack of the thioamide sulfur on the α-haloketone, the subsequent cyclization, and the final dehydration step.

Energetic Profiles of Transformations

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile of the reaction pathway can be constructed. This profile, often visualized as a reaction coordinate diagram, illustrates the energy changes that occur throughout the course of the reaction.

Figure 1: Hypothetical Energetic Profile for the Hantzsch Synthesis of this compound

This diagram illustrates a hypothetical multi-step reaction pathway for the synthesis of this compound, showing the relative energies of reactants, intermediates, transition states (TS), and the final product.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), have become standard for predicting the spectroscopic properties of molecules with a high degree of accuracy. kbhgroup.in These calculations can forecast infrared (IR), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra, which are crucial for the identification and characterization of compounds.

Methodologies such as DFT, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry of the target compound in its ground state. researchgate.netresearchgate.net Following optimization, frequency calculations can predict the vibrational modes, which correspond to the peaks in an IR spectrum. For instance, the characteristic stretching frequencies for C-O-C, C=N, and C-S bonds within the this compound structure can be calculated.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These calculations provide valuable data for structural elucidation by correlating the chemical environment of each nucleus to its resonance frequency.

Electronic spectra (UV-Vis) are predicted using Time-Dependent DFT (TD-DFT), which calculates the vertical excitation energies and oscillator strengths of electronic transitions. kbhgroup.insci-hub.se This analysis helps identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of the thiazole ring and its substituents.

Table 1: Predicted Spectroscopic Data for this compound This table presents illustrative data based on computational studies of analogous thiazole derivatives.

| Parameter | Predicted Value | Computational Method |

|---|---|---|

| ¹H NMR (δ, ppm) | C2-H: ~8.8; C4-H: ~7.5; CH₂: ~4.6; OCH₃: ~3.4 | DFT/GIAO |

| ¹³C NMR (δ, ppm) | C2: ~155; C4: ~120; C5: ~145; CH₂: ~70; OCH₃: ~60 | DFT/GIAO |

| Key IR Frequencies (cm⁻¹) | C-H (aromatic): ~3100; C-H (aliphatic): ~2950; C=N: ~1580; C-O-C: ~1100 | DFT/B3LYP |

| UV-Vis (λmax, nm) | ~250 | TD-DFT |

Structure-Reactivity Relationship (SRR) Studies Based on Theoretical Models

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. sci-hub.senih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov For thiazole derivatives, the HOMO is often localized on the thiazole ring, indicating its role as an electron donor in reactions. nih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of reactivity. These include:

Ionization Potential (I): ≈ -E_HOMO

Electron Affinity (A): ≈ -E_LUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors help in comparing the reactivity of different molecules and predicting their behavior in chemical reactions. A lower chemical hardness and higher electrophilicity index generally indicate greater reactivity.

Table 2: Illustrative Theoretical Reactivity Descriptors for this compound Calculated values are hypothetical and based on principles from computational studies of similar thiazole compounds.

| Descriptor | Symbol | Illustrative Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -6.5 |

| LUMO Energy | E_LUMO | -0.8 |

| Energy Gap | ΔE | 5.7 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 0.8 |

| Electronegativity | χ | 3.65 |

| Chemical Hardness | η | 2.85 |

Applications of 5 Methoxymethyl 1,3 Thiazole in Chemical Synthesis and Materials Science

Utilization as a Key Building Block in Organic Synthesis

The inherent reactivity of the thiazole (B1198619) ring, coupled with the functional handle of the methoxymethyl group, establishes 5-(methoxymethyl)-1,3-thiazole (B6205182) as a significant synthon for the construction of more complex molecular architectures. youtube.com

Precursor for Advanced Heterocyclic Scaffolds

The this compound core serves as a foundational element for the synthesis of a variety of advanced heterocyclic systems. The thiazole ring itself can be considered a bioisostere of other heterocycles like pyrimidine (B1678525) and oxadiazole, allowing for the generation of novel structures with potential biological activity. nih.gov The methoxymethyl group can be chemically modified or cleaved to introduce other functionalities, paving the way for the creation of diverse and complex heterocyclic scaffolds. organic-chemistry.org For instance, the thiazole nucleus is a key component in many medicinally important molecules. nih.gov

The synthesis of thiazole derivatives often involves the reaction of thioamides with α-halocarbonyl compounds, a method known as the Hantzsch synthesis. youtube.com This fundamental reaction and its variations allow for the incorporation of the thiazole moiety into larger, more intricate structures. organic-chemistry.org The development of multi-component reactions has further expanded the toolkit for synthesizing highly substituted thiazoles in a single step, offering an efficient route to complex molecular libraries. researchgate.net

Intermediate in Multi-Step Total Synthesis

In the context of total synthesis, this compound and its derivatives can act as crucial intermediates. The thiazole motif is present in numerous peptide-derived natural products with significant biological activity. nih.govresearchgate.net The synthesis of these complex natural products often relies on the preparation of chiral thiazole building blocks that are then incorporated into the larger molecular framework. nih.govresearchgate.net

For example, the synthesis of pharmacologically significant molecules like 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones has been achieved through a sequential heterocycle formation/multicomponent reaction, where a thiazole derivative is a key intermediate. nih.gov This highlights the importance of thiazole-containing building blocks in the efficient construction of complex, drug-like molecules. nih.gov

Role in Ligand Design for Organometallic and Coordination Chemistry

The nitrogen and sulfur atoms within the 1,3-thiazole ring of this compound possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property is exploited in the design of ligands for organometallic and coordination chemistry. Thiazole-based ligands have been shown to form stable complexes with a variety of metals, and the substituents on the thiazole ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes. kuey.netuni.lu While not extensively detailed for this compound specifically, the broader class of thiazole derivatives is recognized for its potential in forming metal complexes with applications in catalysis and materials science. researchgate.net

Development as a Component in Catalytic Systems

The ability of the thiazole moiety to coordinate with metals also positions this compound as a potential component in catalytic systems. The methoxymethyl substituent can influence the ligand's properties, thereby affecting the activity and selectivity of the metal catalyst. nih.gov Thiazole-containing compounds have been investigated for their catalytic activity in various organic transformations. For example, thiazolium salts, derived from thiazoles, are well-known as precursors to N-heterocyclic carbenes (NHCs), which are a class of powerful organocatalysts. The specific influence of a 5-methoxymethyl substituent on the catalytic properties of such systems is an area of ongoing research.

Integration into Functional Materials and Polymers for Specific Chemical Properties

Thiazole derivatives are increasingly being integrated into functional materials and polymers due to their unique electronic and optical properties. kuey.net These properties make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. kuey.net The incorporation of thiazole units into polymer backbones can enhance properties like conductivity and fluorescence. kuey.net The methoxymethyl group in this compound offers a site for polymerization or for tethering the thiazole unit to a polymer chain, thereby imparting specific chemical characteristics to the final material.

Design and Synthesis of this compound Analogs for Structure-Focused Chemical Research

The design and synthesis of analogs of this compound are crucial for structure-activity relationship (SAR) studies and for the development of molecules with tailored properties. By systematically modifying the substituents on the thiazole ring, researchers can probe the influence of different functional groups on the molecule's chemical reactivity, biological activity, and material properties. nih.gov For instance, the synthesis of various thiazole derivatives with different substitution patterns has been a key strategy in the discovery of new therapeutic agents. nih.govnih.govnih.gov This approach allows for the fine-tuning of a molecule's properties to optimize its performance in a specific application.

Q & A

Q. What are the common synthetic routes for 5-(Methoxymethyl)-1,3-thiazole derivatives, and how are reaction conditions optimized?

- Methodological Answer : A prevalent approach involves cyclocondensation of thiourea with α-bromo ketones or aldehydes under reflux in polar solvents like ethanol. For example, 5-(chloromethyl)-2-(methoxymethyl)-1,3-thiazole hydrochloride is synthesized by reacting thiourea with α-bromo-1,3-nonanedione derivatives under controlled pH and temperature . Optimization includes solvent selection (e.g., THF for moisture-sensitive steps), catalyst use (e.g., Pd for Suzuki couplings), and purification via column chromatography or recrystallization . Monitoring via TLC and NMR ensures intermediate purity .

Q. How are 1H NMR and IR spectroscopy used to confirm the structure of this compound derivatives?

- Methodological Answer : 1H NMR spectra typically show characteristic singlet peaks for methyl groups (δ 2.38–2.57 ppm) and downfield-shifted NH protons (δ 10.46–10.89 ppm) in the thiazole ring . IR spectroscopy confirms functional groups, such as C=O stretches (~1700 cm⁻¹) and NH/OH bonds (~3200–3500 cm⁻¹). For example, in 5-(2’-hydroxy-3’,5’-dichlorophenyl)-thiazoles, broad IR peaks at 3300 cm⁻¹ validate phenolic -OH groups .

Q. What biological screening methods are employed for initial evaluation of this compound derivatives?

- Methodological Answer : Antibacterial activity is assessed using agar disc diffusion against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains . Antifungal potential is tested via microdilution assays against Candida species, with IC₅₀ values calculated using spectrophotometry. Cytotoxicity studies often employ MTT assays on cancer cell lines (e.g., HeLa), with comparisons to reference drugs like fluconazole .

Advanced Research Questions

Q. How do substituent variations on the thiazole ring influence bioactivity, and what computational tools validate these effects?

- Methodological Answer : Substituents like electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antibacterial activity by increasing membrane permeability, while methoxy groups improve pharmacokinetic properties. Molecular docking (e.g., AutoDock Vina) models interactions with targets like 14-α-demethylase (PDB: 3LD6), correlating binding affinity (ΔG values) with experimental IC₅₀ data . Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity .

Q. What strategies mitigate conflicting data in thiazole derivative reactivity studies, such as unexpected byproducts in Suzuki-Miyaura couplings?

- Methodological Answer : Contradictions in cross-coupling yields (e.g., boronate-thiazole derivatives) arise from steric hindrance or catalyst poisoning. Strategies include:

- Using Pd(OAc)₂/XPhos catalysts for bulky substrates .

- Pre-activating boronic esters with Cs₂CO₃ to enhance nucleophilicity.

- Monitoring reaction progress via LC-MS to identify intermediates.

Conflicting NMR data (e.g., unexpected splitting) is resolved by variable-temperature (VT-NMR) studies to detect dynamic processes .

Q. How are aggregation-induced emission (AIE) properties engineered in this compound-based fluorophores?

- Methodological Answer : AIE is achieved by introducing bulky substituents (e.g., triphenylamine) to restrict intramolecular rotation. For example, thienylthiazole cores exhibit red-shifted emission (λₑₘ ≈ 650 nm) in solid state due to J-aggregation. Solvatochromism is analyzed via Lippert-Mataga plots, while time-resolved fluorescence decay confirms AIE mechanisms. MD simulations model solvent effects on Stokes shifts .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions) .

- Characterization : Combine HRMS with elemental analysis to resolve discrepancies in molecular formulas .

- Bioactivity : Use positive controls (e.g., ciprofloxacin for antibacterial assays) to calibrate inhibition zones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.